![molecular formula C5H11NO B1267664 4-Aminotetrahydropyran CAS No. 38041-19-9](/img/structure/B1267664.png)
4-Aminotetrahydropyran
Overview
Description
4-Aminotetrahydropyran contains the tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs, and is second only to the phenyl ring when two-dimensional rings are included . It can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in the treatment of cancer .
Synthesis Analysis
4-Aminotetrahydropyran can be synthesized from 4-cyanotetrahydropyran and sodium hydroxide solution as raw materials to synthesize 4-formamide tetrahydropyran, and then slowly add sodium hypochlorite solution to 4-formamide tetrahydropyran . A simple approach to synthesize new highly substituted 4H-pyran derivatives is described . The key 4-hydroxytetrahydropyran scaffold could be readily manipulated to the 4-azidotetrahydropyran that could be elaborated via copper catalysed azide-alkyne cycloaddition or by reduction to the amine, to provide sp3-rich scaffolds useful for drug discovery .Molecular Structure Analysis
The molecular formula of 4-Aminotetrahydropyran is C5H11NO . It contains the tetrahydropyran ring .Chemical Reactions Analysis
The key 4-hydroxytetrahydropyran scaffold could be readily manipulated to the 4-azidotetrahydropyran that could be elaborated via copper catalysed azide-alkyne cycloaddition or by reduction to the amine .Physical And Chemical Properties Analysis
The molecular formula of 4-Aminotetrahydropyran is C5H11NO and its molecular weight is 101.15 .Scientific Research Applications
Pharmaceutical Synthesis
4-Aminotetrahydropyran: is a versatile building block in pharmaceutical chemistry. It’s used to synthesize a variety of drug-like molecules due to its presence in many biologically active compounds . Its manipulation into different scaffolds allows for the creation of sp3-rich structures, which are sought after for their three-dimensional complexity and potential to interact with biological targets .
Organic Synthesis
In organic chemistry, 4-Aminotetrahydropyran serves as a key intermediate. It’s particularly useful in the synthesis of tetrahydropyran derivatives, which are found in natural products with medicinal properties . The compound’s ability to undergo reactions like copper-catalyzed azide-alkyne cycloaddition makes it valuable for constructing diverse molecular architectures .
Material Science
The compound’s structural motif is significant in material science, where it’s used to develop new materials with potential applications in drug delivery and nanotechnology. Its incorporation into polymers and other macromolecular structures can enhance the properties of materials, such as biocompatibility and stability .
Biochemistry
In biochemistry, 4-Aminotetrahydropyran is utilized for the synthesis of complex molecules that mimic natural substances. It’s instrumental in the study of biochemical pathways and the development of probes to track biological processes .
Agriculture
While direct applications in agriculture are not extensively documented, the synthesis of compounds like 4-Aminotetrahydropyran can lead to the development of new agrochemicals. These compounds can serve as precursors for pesticides or plant growth regulators, contributing to sustainable agricultural practices .
Environmental Science
4-Aminotetrahydropyran: and its derivatives can be part of environmental remediation efforts. They may be used in the synthesis of environmentally friendly chemicals that help in pollution control and waste management, aligning with green chemistry principles .
Safety and Hazards
4-Aminotetrahydropyran is classified as a flammable liquid and vapor. It is harmful if swallowed and causes serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
In a recent study, 4-Aminotetrahydropyran was used in the synthesis of an organic-inorganic hybrid perovskite nanorods (NRs) of (4-aminotetrahydropyran)2 PbBr2Cl2 [(ATHP)2PbBr2Cl2] that exhibits a large d31 of 64.2 pC . This suggests potential future applications of 4-Aminotetrahydropyran in the field of materials science and energy harvesting.
Mechanism of Action
Target of Action
It is known that this compound contains the tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs .
Mode of Action
It is used as a reactant/reagent in the synthesis of aminothiazole compounds for use in cancer treatment . This suggests that it may interact with its targets to initiate or inhibit certain biochemical reactions, leading to therapeutic effects.
Biochemical Pathways
Given its use in the synthesis of aminothiazole compounds, it may be involved in pathways related to cell proliferation and apoptosis, which are critical in cancer treatment .
Pharmacokinetics
Its physical properties such as a density of 0977 g/cm3 at 25 °C and a boiling point of 60 °C suggest that it may have good bioavailability.
Result of Action
Its use in the synthesis of aminothiazole compounds for cancer treatment suggests that it may contribute to the inhibition of cancer cell proliferation and the induction of apoptosis .
properties
IUPAC Name |
oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-1-3-7-4-2-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVQYHFYQWKUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329299 | |
Record name | 4-Aminotetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminotetrahydropyran | |
CAS RN |
38041-19-9 | |
Record name | 4-Aminotetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminotetrahydropyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxan-4-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV2YF8HW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 4-Aminotetrahydropyrans?
A1: Several synthetic strategies exist for 4-Aminotetrahydropyrans. One approach involves a Lewis-acid-catalyzed 5-endo-dig reductive hydroalkoxylation cascade on propargylic N-hydroxylamine. This method offers a stereoselective route to diverse isoxazolidine derivatives, which can be further converted to 4-Aminotetrahydropyrans. [] Another method utilizes a three-step protocol starting from isoxazoline 2-oxides. The key step involves the oxidative cleavage of an endocyclic N–O bond in intermediate cyclic nitroso acetals with m-chloroperoxybenzoic acid (mCPBA), leading to the formation of β-nitro-δ-lactones. These lactones are then reduced to yield the desired 4-Aminotetrahydropyran scaffold. [, ] A one-pot, three-component synthesis involving an aldehyde, an allylsilane, and boron trifluoride etherate in acetonitrile also yields 4-Aminotetrahydropyrans with high stereoselectivity. []
Q2: Can 4-Aminotetrahydropyran be part of materials with interesting properties?
A2: Yes, incorporating 4-Aminotetrahydropyran into organic-inorganic hybrid perovskites leads to intriguing properties. For instance, (4-Aminotetrahydropyran)2PbBr4 exhibits ferroelectric behavior with a high Curie temperature of 503 K and a remarkably large piezoelectric voltage coefficient (g33) of 660.3 × 10-3 Vm N-1. This surpasses the performance of conventional piezoelectric materials like lead zirconate titanate (PZT) and polyvinylidene fluoride (PVDF). [] These properties make (4-Aminotetrahydropyran)2PbBr4 a promising candidate for next-generation piezoelectric sensors in various applications.
Q3: How does the structure of the organic cation in 2D lead bromide perovskites influence their optical properties?
A3: The stereochemical expression of the 6s2 lone pair on lead significantly impacts the crystal structures and optical properties of 2D lead bromide perovskites. Studies comparing (4-Aminotetrahydropyran)2PbBr4 with (benzylammonium)2PbBr4 and (4-chlorophenylammonium)2PbBr4 revealed a correlation between lone pair expression, Pb2+ coordination geometry, and optical behavior. As the Pb-Br bond length increases, stronger lone pair expression leads to distorted Pb2+ octahedra and even seven-coordinate capped octahedra. This structural change corresponds to a shift from narrowband to broadband emission in photoluminescence spectra, attributed to enhanced exciton self-trapping facilitated by softer lattice vibrations. []
Q4: Does the halogen in 2D (4-Aminotetrahydropyran)2PbX4 perovskites impact their piezoelectric performance?
A4: First-principles calculations on 2D (4-Aminotetrahydropyran)2PbX4 (X = Cl, Br, I) revealed that the halogen significantly influences the piezoelectric properties. Notably, (4-Aminotetrahydropyran)2PbI4 exhibits a remarkable out-of-plane piezoelectric coefficient (d31) of 41.90 pm/V, which is significantly larger than most 2D piezoelectric materials and even surpasses the d33 of bulk aluminum nitride (AlN) by approximately eight times. [] This highlights the potential of tailoring the halogen composition in these perovskites to achieve enhanced piezoelectric performance for specific applications.
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